3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Overview
Description
3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid is a natural product found in Ilex argentina, Neurolaena lobata, and other organisms with data available.
Scientific Research Applications
Crystal Structure Analysis : The compound has been studied for its crystal structure properties. For example, the crystal structure of cynarine monohydrate, a derivative of this compound, has been analyzed using synchrotron powder X-ray diffraction data. This study provides insights into the hydrogen-bonding interactions within the crystal structure, which are significant for understanding the compound's physical properties (Kaduk et al., 2022).
Organic Salt Assembly : Research on the assembly of organic salts involving this compound has been conducted. The compound's interaction with other components in organic salts formation is significant for understanding molecular interactions and developing new materials (Jin et al., 2014).
Synthesis and Chemical Reactions : Studies have been conducted on synthesizing enantiomerically pure derivatives of this compound and their potential use as inhibitors in various biological processes, such as in HIV research. This type of research is crucial for developing new chemical synthesis methods and understanding the compound's behavior in biological systems (Rosenquist Å et al., 1996).
Supramolecular Chemistry : The compound has been used in the study of supramolecular chemistry, particularly in the synthesis and characterization of various supramolecular structures and architectures. This research is fundamental for the development of new materials and understanding molecular self-assembly (Percec et al., 2006).
Bioremediation : Studies have investigated the role of derivatives of this compound in bioremediation, particularly in the degradation of environmentally harmful substances like Bisphenol A. This research is crucial for environmental protection and the development of sustainable waste management strategies (Chhaya & Gupte, 2013).
Polymer Science : Research in polymer science has explored the use of derivatives of this compound in the synthesis of polyimides and polyesters. These studies contribute to the development of new polymers with specific properties, such as solubility, thermal stability, and film-forming ability (Yang et al., 2001).
properties
IUPAC Name |
3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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